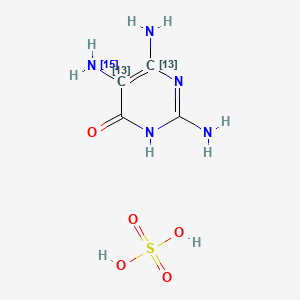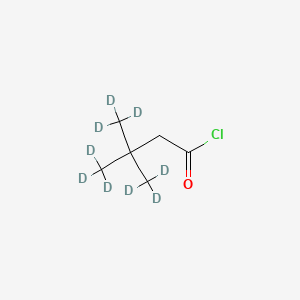
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can be leveraged in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield, often requiring multiple purification steps, such as distillation or chromatography, to remove any non-deuterated impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions or with the use of a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Alcohols and alkanes.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of specialty chemicals and materials where deuterium labeling is required for analytical purposes.
Mécanisme D'action
The mechanism by which 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride exerts its effects depends on the specific reaction or application. In general, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds compared to hydrogen. This can lead to slower reaction rates and different reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Di(methyl-d3)-butanoyl-4,4,4-d3 Chloride
- 2,4,5-Trideuterio-3,6-bis(trideuteriomethyl)aniline
- 3,4,5-Trideuterio-2,6-bis(trideuteriomethyl)pyridine
Uniqueness
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in certain applications, such as improved stability and altered reaction kinetics. Compared to similar compounds, it may offer better performance in specific research or industrial contexts due to these unique properties.
Propriétés
Formule moléculaire |
C6H11ClO |
|---|---|
Poids moléculaire |
143.66 g/mol |
Nom IUPAC |
4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
BUTKIHRNYUEGKB-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CC(=O)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)(C)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


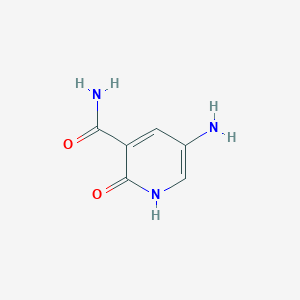

![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
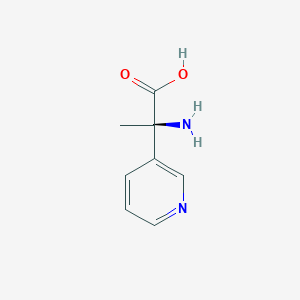
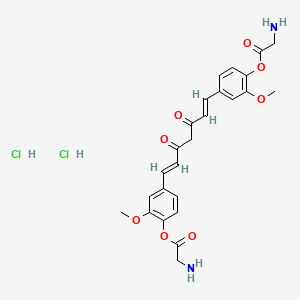
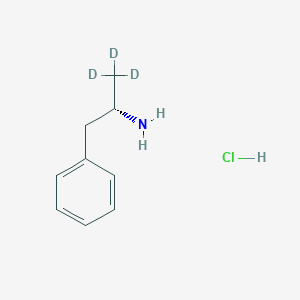

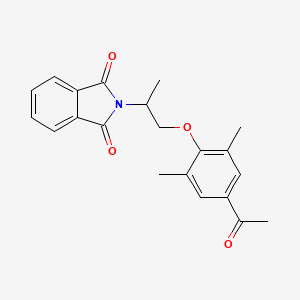
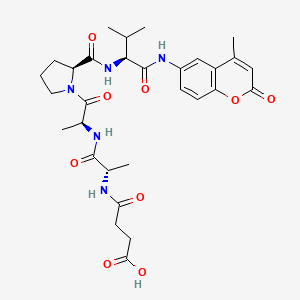
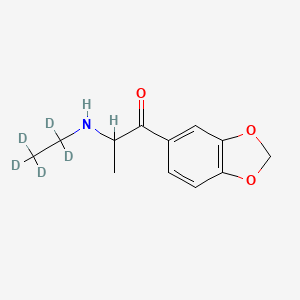
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
